molecular formula C36H34Cl2N6O14S2 B12722133 4,4'-Bis((1-(((4-chloro-2,5-dimethoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid CAS No. 85030-61-1

4,4'-Bis((1-(((4-chloro-2,5-dimethoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid

Cat. No.: B12722133
CAS No.: 85030-61-1
M. Wt: 909.7 g/mol
InChI Key: OCAWVJGJFRRZLG-UHFFFAOYSA-N
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Description

The compound 4,4'-Bis((1-(((4-chloro-2,5-dimethoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid is a complex azo-based aromatic sulfonic acid derivative. It features two azo (-N=N-) linkages, biphenyl disulfonic acid backbones, and substituted phenyl groups with chlorine and methoxy functional groups.

Key structural attributes:

  • Azo linkages: Provide chromophoric properties, typical of dyes and pigments.
  • Sulfonic acid groups: Enhance water solubility and stability.
  • 4-Chloro-2,5-dimethoxyphenyl substituents: Electron-withdrawing (Cl) and electron-donating (OCH₃) groups influence electronic properties and reactivity.

Properties

CAS No.

85030-61-1

Molecular Formula

C36H34Cl2N6O14S2

Molecular Weight

909.7 g/mol

IUPAC Name

5-[[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-[4-[[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-sulfophenyl]benzenesulfonic acid

InChI

InChI=1S/C36H34Cl2N6O14S2/c1-17(45)33(35(47)39-25-15-27(55-3)23(37)13-29(25)57-5)43-41-19-7-9-21(31(11-19)59(49,50)51)22-10-8-20(12-32(22)60(52,53)54)42-44-34(18(2)46)36(48)40-26-16-28(56-4)24(38)14-30(26)58-6/h7-16,33-34H,1-6H3,(H,39,47)(H,40,48)(H,49,50,51)(H,52,53,54)

InChI Key

OCAWVJGJFRRZLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC(=C(C=C4OC)Cl)OC)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Chemical Reactions Analysis

EINECS 285-187-9 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives that are utilized in various industrial and research applications .

Scientific Research Applications

EINECS 285-187-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology and medicine, it plays a role in the development of pharmaceuticals and other therapeutic agents. Industrially, it is used in the manufacturing of various products, contributing to advancements in technology and materials science .

Mechanism of Action

The mechanism of action of EINECS 285-187-9 involves its interaction with specific molecular targets and pathways. These interactions lead to the compound’s effects, which are harnessed in various applications. The exact molecular targets and pathways can vary depending on the specific use of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a family of biphenyl disulfonic acid derivatives with azo and carbamoyl linkages. Below is a comparative analysis with three analogues:

Compound A :

Name: 4,4'-Bis[[1-[[(2,4-dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1'-biphenyl]-2,2'-disulphonic acid CAS: 78952-69-9

  • Substituents : 2,4-Dimethylphenyl groups (electron-donating methyl groups).
  • Molecular Formula : C₃₆H₃₆N₆O₁₀S₂
  • Molecular Weight : 776.84 g/mol
  • Physical Properties : Density = 1.42 g/cm³; Refractive Index = 1.657 .
Compound B :

Name: 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] CAS: Not explicitly listed (structurally inferred from ).

  • Substituents : 3,3'-Dichlorobiphenyl core and 3-oxobutyramide linkages.
  • Key Difference : Replacement of sulfonic acid groups with oxobutyramide moieties reduces hydrophilicity.
Compound C :

Name: 4,4'-Bis(4-amino-1-naphthylazo)-2,2'-stilbenedisulfonic acid CAS: 5463-64-9

  • Substituents: Naphthylamino groups and stilbene backbone.
  • Molecular Weight : 678.74 g/mol.

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₃₆H₃₄Cl₂N₆O₁₂S₂ (inferred) C₃₆H₃₆N₆O₁₀S₂ C₃₄H₂₆Cl₄N₆O₈S₂ (inferred) C₃₄H₂₆N₆O₆S₂
Molecular Weight (g/mol) ~813.7 (calculated) 776.84 ~850.6 (calculated) 678.74
Substituents 4-Cl, 2,5-OCH₃ phenyl 2,4-CH₃ phenyl 3,3'-Cl biphenyl, oxobutyramide Naphthylamino
Solubility High (sulfonic acid groups) Moderate Low (amide groups) Moderate
Electronic Effects Mixed (Cl: EWG; OCH₃: EDG) EDG (CH₃) EWG (Cl) EDG (NH₂)

Key Findings from Structural Analysis

Substituent Impact on Solubility :

  • The target compound’s sulfonic acid groups confer higher water solubility compared to Compound B’s amide-linked analogue .
  • Compound A’s methyl groups reduce polarity relative to the target compound’s methoxy and chlorine substituents .

Compound C’s amino-naphthyl groups enhance conjugation, making it suitable for optical applications .

Thermal and Physical Stability :

  • Compound A’s density (1.42 g/cm³) and refractive index (1.657) suggest compact molecular packing, likely due to methyl substituents . The target compound’s bulkier substituents may reduce crystallinity.

Industrial and Research Relevance

  • Dye and Pigment Applications : The target compound’s azo and sulfonic acid groups align with textile dye chemistries, though its chlorine substituents may improve lightfastness compared to Compound A .
  • Coordination Chemistry : Sulfonic acid groups could facilitate metal chelation, similar to stilbene disulfonates like Compound C .
  • Handling and Safety : All analogues require stringent safety protocols (e.g., ventilation, PPE) due to aromatic and azo group toxicity .

Biological Activity

4,4'-Bis((1-(((4-chloro-2,5-dimethoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid (CAS No. 85030-61-1) is a synthetic compound with notable structural complexity and potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C36H34Cl2N6O14S2
  • Molar Mass : 909.72 g/mol
  • Structure : The compound features an azo linkage and multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

The biological activity of 4,4'-bis[[1-[[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1'-biphenyl]-2,2'-disulphonic acid has been explored with respect to its potential as an anticancer agent and its interactions with various biological systems.

Antitumor Activity

Research indicates that derivatives of azo compounds often exhibit significant antitumor properties. For instance, studies have shown that similar azo compounds can inhibit the proliferation of cancer cells in vitro. In particular:

  • Case Study 1 : A study evaluating a series of azo derivatives demonstrated that compounds with similar structural motifs to 4,4'-bis[[...]] exhibited cytotoxic effects against human melanoma (SK-MEL-2), ovarian cancer (IGROV1), and breast cancer (MCF7) cell lines. The most active compounds were found to be more effective than the standard chemotherapeutic agent 5-fluorouracil .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that azo compounds can trigger programmed cell death pathways in tumor cells.
  • Antioxidant Activity : Some azo compounds have shown potential in reducing oxidative stress in cells, which could contribute to their anticancer effects.

Pharmacological Studies

Pharmacological investigations have focused on the compound's interaction with various biological targets:

  • Receptor Binding Studies : Preliminary data suggest that the compound may interact with specific receptors involved in cell signaling pathways related to cancer progression.
  • In Vitro Studies : Various assays have been conducted to assess the cytotoxicity and selectivity of the compound against normal versus cancerous cells.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
Antitumor ActivitySignificant cytotoxicity against SK-MEL-2, IGROV1, MCF7
Apoptosis InductionTriggered apoptotic pathways in cancer cells
Antioxidant ActivityReduced oxidative stress in vitro

Preparation Methods

Key Preparation Steps

Step 1: Diazotization
Diazotization is a critical initial step in the synthesis of azo compounds. In this process:

  • Reactants: The precursor amine (4-chloro-2,5-dimethoxyaniline) is treated with sodium nitrite in an acidic medium (typically hydrochloric acid).
  • Conditions: The reaction is performed at low temperatures (0–5°C) to stabilize the diazonium salt formed.
  • Outcome: Formation of a diazonium salt intermediate.

Step 2: Coupling Reaction
The diazonium salt is then coupled with a biphenyl derivative containing sulfonic acid groups:

  • Reactants: The diazonium salt reacts with 4,4'-dihydroxybiphenyl-2,2'-disulphonic acid under controlled pH (usually alkaline pH ~8–10).
  • Catalysts: Copper salts or other transition metal catalysts may be used to enhance coupling efficiency.
  • Outcome: Formation of the azo bond (-N=N-) linking the biphenyl core.

Step 3: Acylation
To introduce the carbonyl group:

  • Reactants: The coupled product undergoes acylation using an acyl chloride (e.g., acetyl chloride).
  • Conditions: This step requires anhydrous conditions and may use solvents like dichloromethane or toluene.
  • Outcome: Formation of the carbonyl-amino linkage.

Step 4: Purification
The final product is purified using:

  • Techniques: Recrystallization from water or ethanol, or chromatographic methods.
  • Parameters: Purity is confirmed using spectroscopic techniques such as UV-visible spectroscopy and IR spectroscopy.

Reaction Conditions

Reaction Step Temperature Range pH Range Solvent Used
Diazotization 0–5°C Acidic Water
Coupling Reaction Room Temperature Alkaline Water/Ethanol Mixture
Acylation Ambient Neutral Dichloromethane

Analytical Techniques for Product Characterization

To ensure the structural integrity and purity of the compound:

  • UV-visible Spectroscopy : Used to confirm the presence of azo bonds via characteristic absorption peaks.
  • IR Spectroscopy : Identifies functional groups such as carbonyl and sulfonic acid moieties.
  • NMR Spectroscopy : Provides detailed structural information about the biphenyl core and substituents.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high purity and yield?

Methodological Answer:

  • Step 1 : Prioritize reaction stoichiometry, particularly the molar ratio of the diazonium salt precursor (e.g., 4-chloro-2,5-dimethoxyaniline) to the coupling partner (e.g., biphenyldisulfonic acid derivative). Excess diazonium salt can lead to side products like tris-azo derivatives.
  • Step 2 : Control pH (6.5–7.5) during diazotization and coupling to prevent premature decomposition of the diazonium intermediate.
  • Step 3 : Use low-temperature conditions (0–5°C) to stabilize reactive intermediates. Post-synthesis, employ recrystallization in dimethyl sulfoxide (DMSO)/water mixtures to isolate the pure compound.
  • Validation : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/methanol 4:1) and confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Confirm the azo bond (λmax ~450–500 nm) and assess electronic transitions influenced by the sulfonic acid groups.
  • FT-IR : Identify key functional groups: N-H stretching (~3300 cm⁻¹ for urea linkage), C=O (~1680 cm⁻¹ for carbonyl), and S=O (~1040 cm⁻¹ for sulfonic acid).
  • High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) in negative mode to detect the molecular ion [M–H]⁻ and verify the molecular formula.
  • <sup>1</sup>H/<sup>13</sup>C NMR : Resolve aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.0 ppm) to confirm substitution patterns .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH conditions, and what degradation mechanisms dominate?

Methodological Answer:

  • Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/37°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs).
  • Key Findings :
    • Acidic Conditions (pH < 4) : Sulfonic acid groups protonate, reducing solubility and increasing aggregation. Hydrolysis of the azo bond is minimal.
    • Alkaline Conditions (pH > 9) : Azo bonds cleave via nucleophilic attack by hydroxide ions, forming aromatic amines and ketone byproducts.
  • Mitigation : Use chelating agents (e.g., EDTA) in alkaline media to suppress metal-catalyzed degradation .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer:

  • Hypothesis Testing : The biphenyldisulfonic acid moiety enhances hydrophilicity, but steric hindrance from the chloro-dimethoxyphenyl group reduces solvent accessibility.
  • Method : Measure solubility in DMSO, DMF, and water using gravimetric analysis. For nonpolar solvents (e.g., toluene), employ sonication-assisted dissolution.
  • Data Interpretation : Poor solubility in toluene (<0.1 mg/mL) supports steric hindrance, while high solubility in DMSO (>50 mg/mL) confirms polar group dominance. Use molecular dynamics simulations to model solvent interactions .

Q. What are the photodegradation pathways of this compound under UV irradiation, and how do they impact its applicability in light-sensitive studies?

Methodological Answer:

  • Experimental Setup : Expose solutions (10 μM in ethanol/water) to UV light (λ = 365 nm) and analyze products via LC-MS.
  • Pathways :
    • Primary Pathway : Azo bond cleavage generates aryl radicals, which recombine to form biphenyl derivatives.
    • Secondary Pathway : Demethoxylation of the 2,5-dimethoxyphenyl group yields quinone intermediates.
  • Implications : Use UV-stabilized containers and antioxidants (e.g., ascorbic acid) to mitigate photodegradation in experimental setups .

Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and guide experimental design?

Methodological Answer:

  • DFT Workflow :
    • Optimize geometry using B3LYP/6-31G(d).
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.
    • Simulate UV-Vis spectra via TD-DFT and compare with empirical data.
  • Application : Models predict strong electron-withdrawing effects from sulfonic acid groups, aligning with observed bathochromic shifts. Use these insights to design derivatives with tuned absorption profiles .

Q. What environmental persistence data exist for analogous azo-disulfonic acids, and how can they inform ecotoxicology studies?

Methodological Answer:

  • Data Synthesis : Review persistence of structurally similar compounds (e.g., 4-amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid). Key findings:
    • Half-life in Water : 20–30 days under aerobic conditions.
    • Degradation Products : Sulfonated aromatic amines, which exhibit moderate toxicity (EC50 ~10 mg/L for Daphnia magna).
  • Protocol : Conduct OECD 301F biodegradability tests and compare with computational QSAR predictions .

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